

An In-depth Technical Guide to the Characterization of 4-Bromobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromobenzenesulfonohydrazide*

Cat. No.: *B1265807*

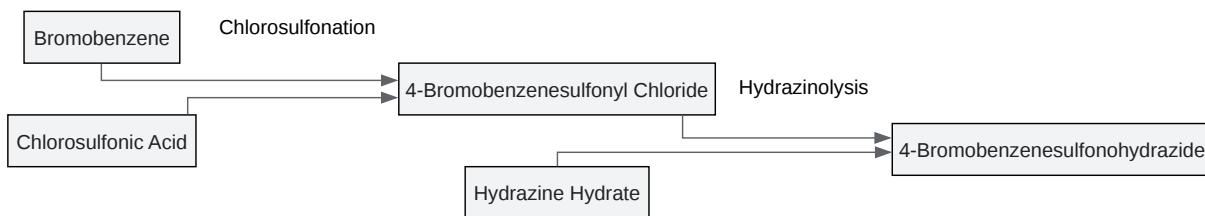
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **4-Bromobenzenesulfonohydrazide**, a key intermediate in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic profile, and analytical methodologies, presenting a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

4-Bromobenzenesulfonohydrazide is a crystalline solid that is soluble in polar solvents.^[1] Its fundamental properties are summarized in the table below, compiled from various sources.


Property	Value	Reference
Chemical Formula	C ₆ H ₇ BrN ₂ O ₂ S	[1]
Molecular Weight	251.10 g/mol	[1]
CAS Number	2297-64-5	[1]
Appearance	Crystalline solid	[1]
Solubility	Soluble in polar solvents	[1]
XLogP3	0.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]

Synthesis and Purity Determination

The synthesis of **4-Bromobenzenesulfonohydrazide** typically involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate. While a specific, detailed protocol for this exact compound is not readily available in the searched literature, a general procedure can be inferred from the synthesis of analogous sulfonyl hydrazides.

General Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the sulfonyl chloride and its subsequent reaction with hydrazine.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-Bromobenzenesulfonohydrazide**.

Experimental Protocol (General)

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

A detailed protocol for a related compound involves the slow addition of bromobenzene to chilled chlorosulfonic acid. The reaction mixture is then heated to ensure complete reaction, followed by quenching on ice and filtration to isolate the crude sulfonyl chloride.

Step 2: Synthesis of **4-Bromobenzenesulfonohydrazide**

The 4-bromobenzenesulfonyl chloride is then reacted with hydrazine hydrate in a suitable solvent. A general procedure for a similar synthesis involves dissolving the sulfonyl chloride in a solvent like tetrahydrofuran and adding a solution of hydrazine hydrate while maintaining a cool temperature. The product is then typically isolated by precipitation and filtration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **4-Bromobenzenesulfonohydrazide** can be determined using reverse-phase HPLC. A general method involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is typically achieved using a UV detector at a wavelength where the analyte has maximum absorbance. The purity is calculated from the relative peak area of the main component.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-Bromobenzenesulfonohydrazide** is not widely available in the public domain. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazide group. The aromatic protons would likely

appear as a set of doublets in the range of 7.5-8.0 ppm. The NH and NH₂ protons of the sulfonohydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

- ¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms of the brominated benzene ring. The carbon attached to the bromine atom would be shifted upfield due to the "heavy atom effect". The other aromatic carbons would resonate in the typical aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromobenzenesulfonohydrazide** would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

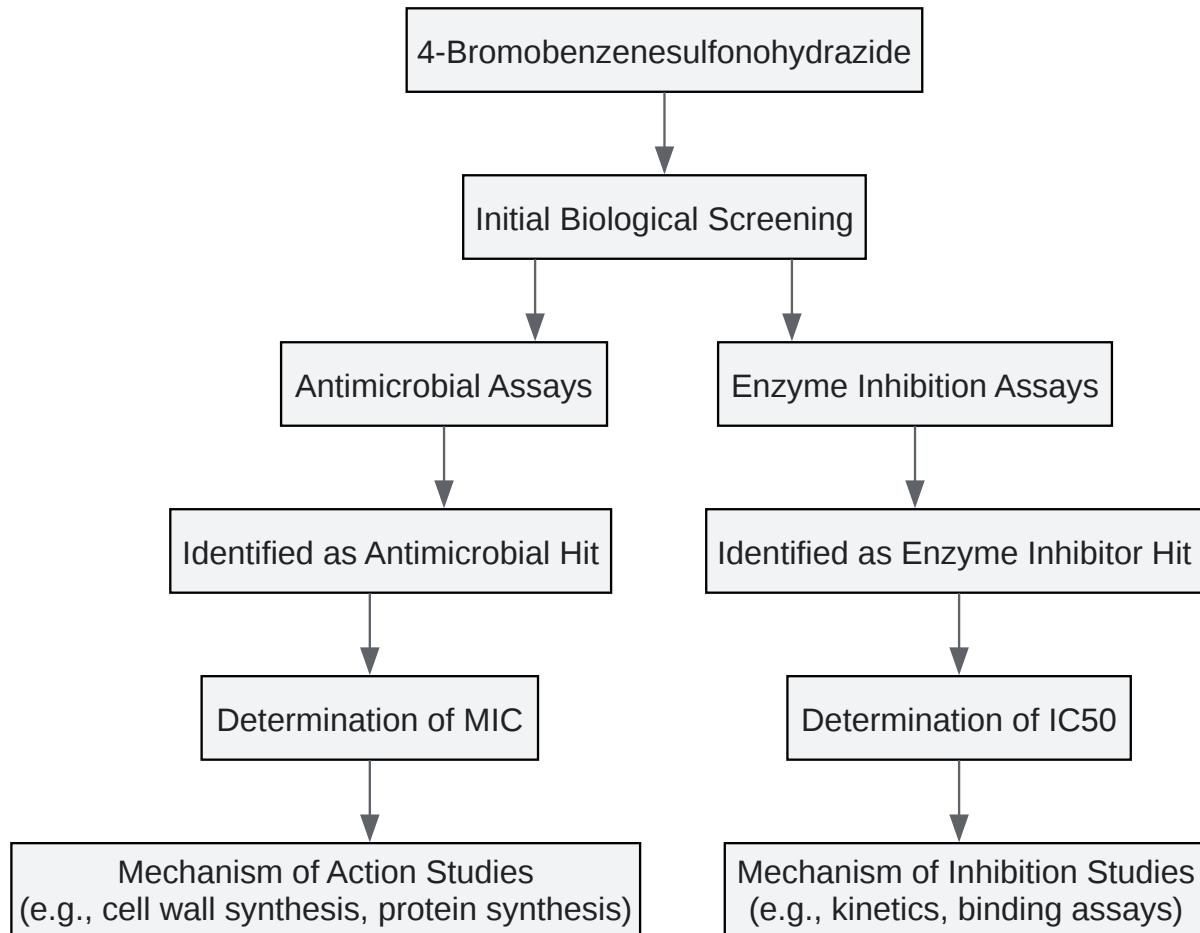
Functional Group	Expected Absorption Range (cm ⁻¹)
N-H stretching (hydrazide)	3400-3200 (two bands)
Aromatic C-H stretching	3100-3000
S=O stretching (sulfonamide)	1350-1300 and 1170-1150 (asymmetric and symmetric)
C-S stretching	~700
C-Br stretching	600-500

Mass Spectrometry (MS)

The mass spectrum of **4-Bromobenzenesulfonohydrazide** would show a molecular ion peak corresponding to its molecular weight (251.10 g/mol). A characteristic isotopic pattern for the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) would be expected. Fragmentation would likely involve the loss of the hydrazide group and cleavage of the sulfonyl group.

Biological Activity

While specific biological activities of **4-Bromobenzenesulfonohydrazide** are not extensively documented, the broader classes of compounds to which it belongs, arylsulfonamides and


hydrazones, are known to exhibit a wide range of biological effects.

Potential Antimicrobial and Enzyme Inhibitory Activity

Derivatives of benzenesulfonohydrazide have been investigated for their antimicrobial properties against various bacterial and fungal strains.[\[2\]](#)[\[3\]](#) Additionally, sulfonamide-containing compounds are a well-known class of enzyme inhibitors, with some targeting carbonic anhydrase.[\[4\]](#)[\[5\]](#) The hydrazone moiety is also a common pharmacophore in compounds with diverse biological activities.[\[6\]](#)[\[7\]](#)

Postulated Mechanism of Action Workflow

Based on the known activities of related compounds, a potential logical workflow for investigating the biological activity of **4-Bromobenzenesulfonohydrazide** could involve initial screening for antimicrobial and enzyme inhibitory effects, followed by more detailed mechanistic studies.

[Click to download full resolution via product page](#)

Caption: Postulated workflow for biological activity investigation.

Conclusion

4-Bromobenzenesulfonohydrazide is a valuable synthetic intermediate with potential for further exploration in medicinal chemistry. This guide provides a summary of its known characteristics and a framework for its further investigation. The lack of extensive public data on its experimental properties highlights an opportunity for further research to fully characterize this compound and unlock its potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Characterization and Antimicrobial Activity of Thiazolo-Oxazine Fused Heterocyclic Derivatives Based on Benzene Sulfonyl Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulphonamide inhibition studies of the β -carbonic anhydrase from the bacterial pathogen Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Characterization of 4-Bromobenzenesulfonohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265807#characterization-of-4-bromobenzenesulfonohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com